molecular formula C₁₆H₂₇FN₂O₅Si B1145282 (2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine CAS No. 1244762-86-4

(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine

Cat. No.: B1145282
CAS No.: 1244762-86-4
M. Wt: 374.48
InChI Key:
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Description

(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. This compound is structurally modified to enhance its stability and efficacy in various biochemical applications. The modifications include the addition of a fluoro group, a methyl group, and a tert-butyldimethylsilyl (TBDMS) protecting group, which collectively contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable uridine derivative.

    Fluorination: Introduction of the fluoro group at the 2’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Methylation: The 2’ position is also methylated using methyl iodide in the presence of a base like sodium hydride.

    Protection: The 3’-hydroxyl group is protected with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2’ position.

    Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the 2’ position, replacing the fluoro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of 2’-oxo derivatives.

    Reduction: Formation of 2’-hydroxy derivatives.

    Substitution: Formation of 2’-substituted uridine analogs.

Scientific Research Applications

Chemistry

In chemistry, (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the study of steric and electronic effects in nucleoside chemistry.

Biology

In biological research, this compound is used to study the mechanisms of nucleic acid interactions and enzyme specificity. Its modifications can help in understanding the role of specific functional groups in biological processes.

Medicine

Medically, this compound has potential applications in antiviral and anticancer therapies. Its stability and resistance to enzymatic degradation make it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of oligonucleotides for genetic research and diagnostics. Its stability and ease of incorporation into nucleic acid sequences make it valuable for various biotechnological applications.

Mechanism of Action

The mechanism of action of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids. The fluoro and methyl groups enhance its binding affinity and specificity for certain enzymes and receptors. The TBDMS group protects the molecule from enzymatic degradation, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’-deoxyuridine: Lacks the methyl and TBDMS groups, making it less stable.

    2’-Methyl-2’-deoxyuridine: Lacks the fluoro and TBDMS groups, affecting its binding properties.

    3’-O-TBDMS-2’-deoxyuridine: Lacks the fluoro and methyl groups, impacting its overall efficacy.

Uniqueness

(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to the combination of fluoro, methyl, and TBDMS groups. This combination enhances its stability, binding affinity, and resistance to enzymatic degradation, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1244762-86-4

Molecular Formula

C₁₆H₂₇FN₂O₅Si

Molecular Weight

374.48

Origin of Product

United States

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